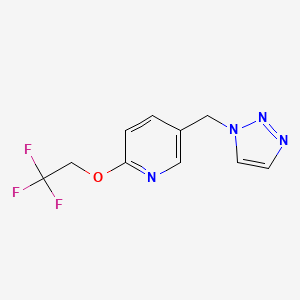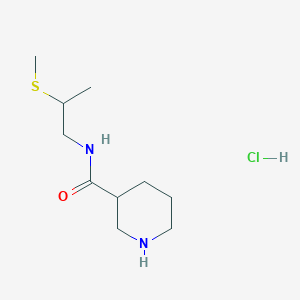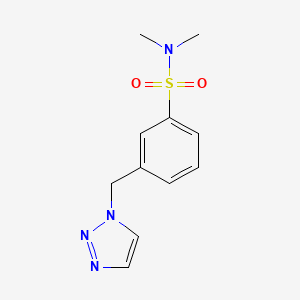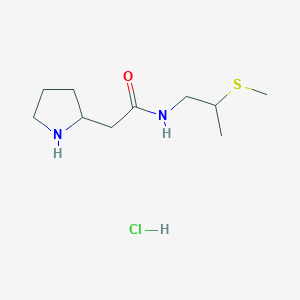![molecular formula C13H21NO2 B7632775 N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide, also known as CPCCOEt, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCCOEt belongs to the class of metabotropic glutamate receptor antagonists and is known to modulate glutamatergic neurotransmission in the brain.
Applications De Recherche Scientifique
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as schizophrenia, anxiety, and depression. It is also being investigated for its role in pain management and addiction treatment. N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide is known to modulate glutamatergic neurotransmission in the brain, which is involved in various physiological and pathological processes.
Mécanisme D'action
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is widely distributed in the brain and is involved in various physiological processes, such as synaptic plasticity, learning, and memory. N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide blocks the activation of mGluR1 by glutamate, which leads to a reduction in glutamatergic neurotransmission.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been reported to reduce the release of glutamate and dopamine in the brain, which are involved in reward and addiction pathways. N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has been reported to have analgesic effects in various pain models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide is a potent and selective antagonist of mGluR1, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has a short half-life in the body, which can limit its therapeutic potential.
Orientations Futures
For research on N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide could include developing more potent and selective mGluR1 antagonists, investigating its role in other physiological processes, and optimizing its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide involves a series of chemical reactions that require expertise in organic chemistry. The starting material for the synthesis is cyclopentadiene, which undergoes a Diels-Alder reaction with maleic anhydride to form a cyclohexene carboxylic acid derivative. This derivative is then reduced to a cyclohexanol, which is further converted to the desired N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide through esterification with ethanol and reaction with hydroxylamine.
Propriétés
IUPAC Name |
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-9-11-7-3-4-8-12(11)14-13(16)10-5-1-2-6-10/h5,11-12,15H,1-4,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDCJACZHZCKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)C2=CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-methoxy-1-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7632692.png)
![2-methyl-N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B7632700.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-prop-2-enoxypyrrolidine](/img/structure/B7632708.png)
![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)
![3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)

![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)



![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)